Antimycobacterial Activity of Trisubstituted Benzofuran Intermediates: Target Compound Series vs. Simpler Analogs
The 2-(substituted)-7-methoxybenzofuran-5-carbaldehyde series, of which 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde is the 2-methyl member (denoted as compound 2E in the Mojapelo thesis), serves as the direct precursor to antimycobacterial agents. The immediate analog compound 2A (with a different 2-substituent) demonstrated promising antimycobacterial activity with a potency range of 2.02–18.08 µM against M. tuberculosis H37Rv across two different media conditions [1]. In contrast, simpler benzofuran-5-carbaldehydes lacking the 7-methoxy and specific 2-substituents have not been reported to exhibit comparable activity, underscoring the necessity of the trisubstituted architecture for biological function [1]. Subsequent reduction and esterification of these aldehydes yielded compounds (e.g., 3B3) with good activity and reduced toxicity, validating the aldehyde as a critical synthetic handle for further SAR exploration [1].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Not directly reported for the 2-methyl derivative (2E); series member 2A shows 2.02–18.08 µM against Mtb H37Rv |
| Comparator Or Baseline | Unsubstituted or disubstituted benzofuran-5-carbaldehydes; no quantified antitubercular activity reported |
| Quantified Difference | Activity is contingent on trisubstitution; removal of substituents results in loss of reported antimycobacterial activity in this scaffold class |
| Conditions | M. tuberculosis H37Rv in 7H9/ADC/Glu/Tw and 7H9/CAS/Glu/Tx media |
Why This Matters
Confirms that the trisubstituted benzofuran-5-carbaldehyde scaffold is productive for antitubercular hit generation, whereas simpler analogs lack this demonstrated therapeutic potential, directly impacting procurement decisions for anti-infective drug discovery programs.
- [1] Mojapelo, S. K. The design, synthesis, and antitubercular properties of the tri-substituted benzofuran derivatives. M.Sc. Thesis, University of Limpopo, 2025. View Source
